2-(2-(Trifluoromethoxy)phenyl)propan-2-amine

Description

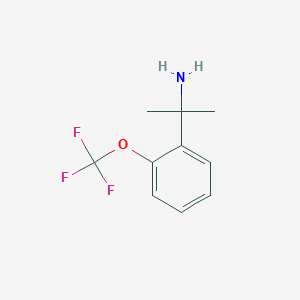

2-(2-(Trifluoromethoxy)phenyl)propan-2-amine is a secondary amine featuring a trifluoromethoxy (-OCF₃) substituent in the ortho position of the phenyl ring. For instance, 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride (CAS 1797943-59-9) is a related compound with a molecular weight of 255.67 g/mol and applications in life science research . The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making such compounds valuable in medicinal chemistry and material science.

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]propan-2-amine |

InChI |

InChI=1S/C10H12F3NO/c1-9(2,14)7-5-3-4-6-8(7)15-10(11,12)13/h3-6H,14H2,1-2H3 |

InChI Key |

SYKWKOQMSIDWLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethoxy)phenyl]propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[2-(trifluoromethoxy)phenyl]propan-2-amine has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethoxy)phenyl]propan-2-amine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-(Trifluoromethoxy)phenyl)propan-2-amine with key analogs:

<sup>†</sup>LogP values are experimental or estimated using substituent contributions.

*Estimated based on the electron-withdrawing nature of -OCF₃.

Key Observations:

- Substituent Effects : The trifluoromethoxy group (-OCF₃) significantly increases lipophilicity (LogP ~2.5) compared to methoxy (-OCH₃, LogP ~1.2) or fluorine (-F, LogP ~1.8). This enhances membrane permeability and bioavailability .

- Electron-Withdrawing Groups : -CF₃ and -OCF₃ stabilize the aromatic ring via inductive effects, influencing electronic properties and reactivity .

Biological Activity

2-(2-(Trifluoromethoxy)phenyl)propan-2-amine is an organic compound characterized by a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propan-2-amine moiety. Its molecular formula is with a molecular weight of 219.20 g/mol. This compound has garnered attention in pharmacology and medicinal chemistry due to its unique structural features that enhance its lipophilicity and metabolic stability, potentially leading to significant biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, which may influence its pharmacokinetics and pharmacodynamics. Research indicates that the compound may interact with neurotransmitter transporters and other relevant enzymes, suggesting potential applications in treating neurodegenerative diseases and cancers.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several derivatives similar to this compound against human cancer cell lines (HTB-140, A549, CaCo-2). The results indicated that this compound showed moderate cytotoxic potency, particularly against melanoma cells, where it induced significant lactate dehydrogenase (LDH) release .

- Apoptotic Induction : The compound was found to induce apoptosis in cancer cells effectively. Specifically, it caused a notable increase in early apoptotic cells compared to controls, suggesting its potential as an anticancer agent .

- DPP-4 Inhibition : In another investigation focusing on metabolic disorders, this compound was identified as a promising DPP-4 inhibitor. It achieved over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, indicating its potential utility in managing diabetes .

Structural Activity Relationship (SAR)

The presence of the trifluoromethoxy group is essential for enhancing the compound's lipophilicity and biological activity compared to structurally similar compounds. SAR studies suggest that modifications on the phenyl ring can significantly alter the biological profile of derivatives, making them more or less effective against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.